molecular formula C16H32O2 B1429351 15,15,16,16,16-pentadeuteriohexadecanoic acid CAS No. 285979-77-3

15,15,16,16,16-pentadeuteriohexadecanoic acid

Cat. No.: B1429351
CAS No.: 285979-77-3
M. Wt: 261.45 g/mol
InChI Key: IPCSVZSSVZVIGE-ZBJDZAJPSA-N
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Description

15,15,16,16,16-pentadeuteriohexadecanoic acid, also known as palmitic acid-15,15,16,16,16-D5, is a deuterated form of palmitic acid. This compound is a stable isotope-labeled fatty acid, where five hydrogen atoms are replaced by deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.

Mechanism of Action

Biochemical Pathways

Hexadecanoic-15,15,16,16,16-D5 acid, like other fatty acids, is likely involved in various biochemical pathways, including lipid metabolism . It may influence the synthesis and breakdown of lipids in the body, affecting energy production and storage. The downstream effects of these changes can have significant impacts on cellular function and overall health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecanoic-15,15,16,16,16-D5 acid . Factors such as pH, temperature, and the presence of other molecules can affect the absorption, distribution, metabolism, and excretion of Hexadecanoic-15,15,16,16,16-D5 acid, thereby influencing its overall effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

15,15,16,16,16-pentadeuteriohexadecanoic acid can be synthesized through the hydrogenation of hexadecenoic acid using deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of hexadecanoic-15,15,16,16,16-D5 acid involves the large-scale hydrogenation of hexadecenoic acid with deuterium gas. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

15,15,16,16,16-pentadeuteriohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

15,15,16,16,16-pentadeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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